5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound that blends multiple functional groups in its structure, providing a unique set of chemical properties. Its molecular complexity and the presence of multiple heterocyclic rings make it a subject of interest for various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine generally involves multi-step organic synthesis. A common approach might involve:
Formation of the pyrazole ring: : Starting with suitable pyrazole precursors.
Oxadiazole formation: : Utilizing appropriate reagents to introduce the oxadiazole ring.
Chlorination and amination: : Achieved through substitution reactions to incorporate the chloro and amine functionalities.
Final assembly: : Bringing all components together under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis would require optimization of these steps to ensure high yield and purity. Methods such as continuous flow chemistry or the use of solid-phase synthesis could be employed to streamline the process and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo:
Substitution reactions: : Given the chloro substituent, nucleophilic substitution is a probable reaction.
Redox reactions: : The presence of multiple nitrogen-containing heterocycles suggests potential redox activity.
Addition reactions: : The double bonds in the rings could participate in various addition reactions under suitable conditions.
Common Reagents and Conditions
Reagents such as organometallics, halogenating agents, and strong nucleophiles could be used in these reactions. Typical conditions might include solvent choices like dichloromethane or acetonitrile, with reactions often conducted under inert atmosphere to prevent oxidation.
Major Products Formed
Products from these reactions could include halogenated derivatives, reduced or oxidized forms of the original compound, and various substituted analogs depending on the reaction conditions.
Scientific Research Applications
Chemistry
The compound's unique structure makes it an excellent candidate for studying reaction mechanisms, developing new synthetic methods, and exploring structure-activity relationships.
Biology
Due to its heterocyclic nature, it may interact with biological molecules in interesting ways, making it valuable for biochemical studies.
Medicine
Its potential pharmacological properties could make it a candidate for drug development, particularly in targeting diseases where multi-functional groups in a single molecule are advantageous.
Industry
It may be used in the development of new materials, agricultural chemicals, or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine exerts its effects would depend on its application. In biological systems, it might interact with specific enzymes or receptors, modulating pathways involved in cell signaling or metabolic processes. The exact molecular targets and pathways would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Comparing this compound with other similar structures can highlight its uniqueness:
Similar Compounds: : Other pyrimidine derivatives, pyrazole-based molecules, and oxadiazole-containing compounds.
Uniqueness: : The combination of these three specific heterocycles in one molecule is relatively uncommon, providing a unique set of properties that can be leveraged in various applications.
Conclusion
5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactions, and mechanism of action warrant further investigation to fully understand and exploit its capabilities.
Properties
IUPAC Name |
5-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSTXBJCHODFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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